6-Chloropiperonyl alcohol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloropiperonyl alcohol can be synthesized through several methods. One common synthetic route involves the chlorination of piperonyl alcohol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropiperonyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Tosyl chloride (TsCl), methanesulfonyl chloride (MsCl)
Major Products Formed:
Oxidation: 6-Chloropiperonyl aldehyde, 6-Chloropiperonyl acid
Reduction: 6-Chloropiperonyl methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloropiperonyl alcohol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Chloropiperonyl alcohol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known to participate in various biochemical reactions due to its functional groups. The hydroxyl group allows it to form hydrogen bonds and undergo nucleophilic substitution reactions, while the chlorinated aromatic ring can engage in electrophilic aromatic substitution .
Comparison with Similar Compounds
6-Chloropiperonyl chloride: This compound is similar in structure but contains a chloride group instead of a hydroxyl group.
Piperonyl alcohol: Lacks the chlorine atom and is used in the synthesis of fragrances and insecticides.
Uniqueness: 6-Chloropiperonyl alcohol is unique due to the presence of both a hydroxyl group and a chlorine atom on the aromatic ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(6-chloro-1,3-benzodioxol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHYYNHCXPPVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344383 |
Source
|
Record name | (6-Chloro-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2591-25-5 |
Source
|
Record name | (6-Chloro-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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